molecular formula C17H22N6O2 B2984757 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione CAS No. 1014032-61-1

7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione

Cat. No.: B2984757
CAS No.: 1014032-61-1
M. Wt: 342.403
InChI Key: NDNWNZYQUGTHGJ-VMPITWQZSA-N
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Description

7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is a synthetic organic compound with a complex structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the but-2-enyl and diethylpyrazolyl groups. Key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Pyrazole Substitution: The diethylpyrazolyl group is introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound’s unique chemical properties are leveraged in the development of new materials, such as polymers and coatings, that require specific functional group interactions.

Mechanism of Action

The mechanism of action of 7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with mild stimulant and diuretic effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness

7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-5-8-9-22-13-14(21(4)17(25)19-15(13)24)18-16(22)23-12(7-3)10-11(6-2)20-23/h5,8,10H,6-7,9H2,1-4H3,(H,19,24,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNWNZYQUGTHGJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC=CC)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NN1C2=NC3=C(N2C/C=C/C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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